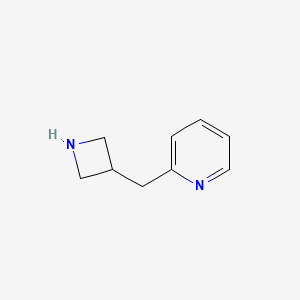Pyridine, 2-(3-azetidinylmethyl)-
CAS No.:
Cat. No.: VC17682354
Molecular Formula: C9H12N2
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N2 |
|---|---|
| Molecular Weight | 148.20 g/mol |
| IUPAC Name | 2-(azetidin-3-ylmethyl)pyridine |
| Standard InChI | InChI=1S/C9H12N2/c1-2-4-11-9(3-1)5-8-6-10-7-8/h1-4,8,10H,5-7H2 |
| Standard InChI Key | HENXGQYOOKZDAK-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)CC2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound pyridine, 2-(3-azetidinylmethyl)- consists of a pyridine ring substituted at the 2-position with a 3-azetidinylmethyl group. Azetidine, a four-membered saturated nitrogen heterocycle, introduces conformational constraints that influence the compound’s reactivity and biological interactions . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O | |
| Molecular Weight | 164.20 g/mol | |
| CAS Registry Number | 788085-06-3 | |
| SMILES Notation | C1CNC1COC2=CN=CC=C2 |
The azetidine ring’s puckered geometry and the pyridine ring’s aromaticity create a hybrid system capable of both hydrogen bonding and π-π stacking interactions .
Stereochemical Considerations
In derivatives such as 2,2'-[(2R,6S)-1-(3-azetidinylmethyl)-2,6-piperidinediyl]bis[3-methylpyridine], stereochemistry plays a critical role in biological activity. The (2R,6S) configuration of the piperidine moiety optimizes spatial alignment for receptor binding .
Synthetic Methodologies
Catalytic Cyclization Strategies
The synthesis of azetidine-containing pyridines often employs multicomponent reactions. For example, 3-methylpyridine derivatives are synthesized via high-pressure reactions of formaldehyde, paracetaldehyde, ammonia, and acetic acid at 260–300°C and 30–130 bar . Key parameters for optimizing yield include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (HCHO:Paracetaldehyde) | 0.7–1.4 mol/mol | Maximizes 3-picoline selectivity |
| Ammonia Concentration | 10–20 wt% | Reduces side products |
| Retention Time | 10–30 min (continuous) | Enhances space-time yield |
This method achieves 44% yield for 3-picoline but requires modifications to suppress 3-ethylpyridine formation .
Functionalization at the 2-Position
Introducing the azetidinylmethyl group at pyridine’s 2-position typically involves nucleophilic substitution or reductive amination. For instance, coupling 2-chloropyridine with azetidine derivatives under palladium catalysis yields the target scaffold .
Computational and Spectroscopic Insights
Molecular Docking Studies
Density functional theory (DFT) calculations on 3-(azetidin-2-ylmethoxy)pyridine predict a dipole moment of 2.1 Debye, favoring membrane permeability . The azetidine nitrogen’s pKa (~7.5) suggests partial protonation at physiological pH, enhancing solubility.
Spectroscopic Characterization
-
¹H NMR: Azetidine protons resonate at δ 3.1–3.4 ppm (CH₂N), while pyridine protons appear as a multiplet at δ 7.2–8.5 ppm .
-
MS (ESI+): Molecular ion peak at m/z 165.1 [M+H]⁺, with fragmentation yielding m/z 120.1 (pyridine-CH₂⁺) .
Challenges and Future Directions
Despite promising activity, 2-(3-azetidinylmethyl)pyridine derivatives face synthetic hurdles:
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume